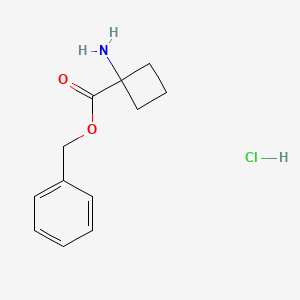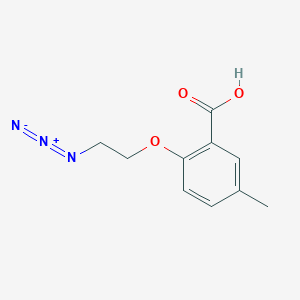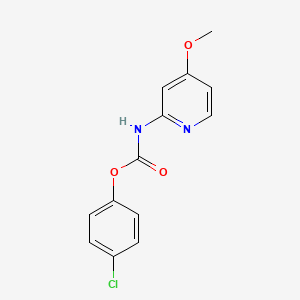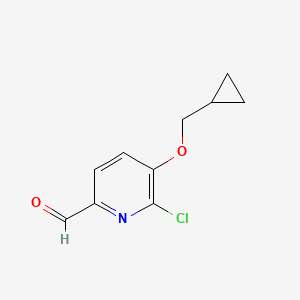
6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde
Vue d'ensemble
Description
6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various tools such as MolView . This tool allows you to convert a 2D structural formula into a 3D model .Physical And Chemical Properties Analysis
This compound has a molecular weight of 211.64 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Biological Activity
6-Chloro-5-cyclopropylmethoxypyridine-2-carbaldehyde has been explored in the synthesis of various organic compounds with potential biological activities. For instance, the related 2-chloro-5-methylpyridine-3-carbaldehyde imines were prepared for potential applications as herbicides, fungicides, neoplasm inhibitors, antivirals, anticonvulsants, antimicrobials, anticancer, and tubercular agents, as well as plant growth regulators. These compounds have significant roles in biology, including in vision and ATP synthesis, and are used to synthesize α-nornicotin derivatives and pesticides (Gangadasu, Raju, & Rao, 2002).
Multicomponent Reactions and Microwave-Assisted Synthesis
This compound has been incorporated in multicomponent reactions under microwave assistance for the synthesis of novel compounds. These compounds were then screened for their antimicrobial activity against various bacteria and fungi, demonstrating significant biological potential (El Azab, Youssef, & Amin, 2014).
Catalysis and Organometallic Chemistry
The compound is also involved in organometallic chemistry and catalysis. For example, its derivatives have been used as ligands in the formation of complexes with transition metals. These complexes exhibit interesting structural properties and potential applications in catalysis and synthetic chemistry (Constable, Zhang, Housecroft, & Zampese, 2010).
Development of New Synthetic Methodologies
In the realm of synthetic organic chemistry, new methodologies for synthesizing derivatives of this compound have been explored. These methods aim to improve the yield and purity of the final products, contributing to more efficient and scalable synthetic processes (Yuan-bin, 2007).
Heterocyclic Chemistry
The compound and its analogs are significant in heterocyclic chemistry, particularly in synthesizing fused or binary heterocyclic systems. These systems have been evaluated for their biological activities and synthetic applications, demonstrating the compound's versatility in medicinal and synthetic chemistry (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Propriétés
IUPAC Name |
6-chloro-5-(cyclopropylmethoxy)pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-10-9(14-6-7-1-2-7)4-3-8(5-13)12-10/h3-5,7H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOJTQVQYYLMPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(N=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromomethyl-7-trifluoromethyl-benzo[b]thiophene](/img/structure/B1413145.png)

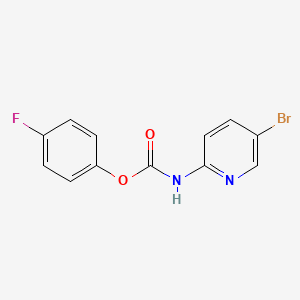
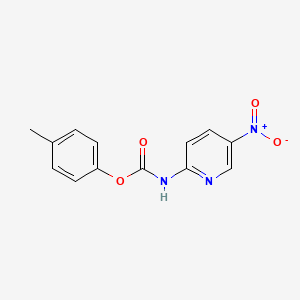

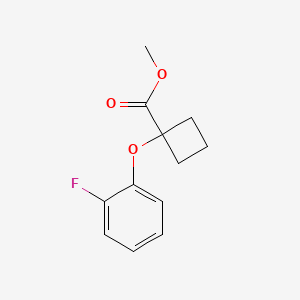
![tert-Butyl 2-(hydroxymethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1413159.png)
![C-[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methylamine](/img/structure/B1413160.png)

![6-(4-Fluorophenyl)-7-methylpyrazolo[1,5-A]pyrimidin-5-amine](/img/structure/B1413162.png)
